Cinchonidine dihydrochloride is a salt form of cinchonidine, a naturally occurring alkaloid found in the bark of Cinchona trees. [] This organic compound belongs to the class of cinchona alkaloids, which are known for their diverse biological activities and applications in various fields. [, ] In scientific research, cinchonidine dihydrochloride primarily serves as a chiral modifier and catalyst, particularly in asymmetric synthesis. [, , ]
Cinchonidine Dihydrochloride is a chemical compound derived from the cinchona alkaloids, specifically a diastereomer of cinchonine. It is primarily recognized for its role in asymmetric synthesis and has garnered attention for its potential applications in pharmaceuticals, particularly in addressing multiple drug resistance in cancer treatments. The compound's chemical formula is with a molecular weight of 367.31 g/mol, and it is classified under alkaloids due to its natural occurrence and structural properties.
Cinchonidine Dihydrochloride is sourced from the bark of the cinchona tree, which has been historically significant for its medicinal properties, especially in treating malaria. The compound falls under the classification of alkaloids, which are nitrogen-containing compounds known for their pharmacological effects. It is specifically categorized as a stereoisomer of cinchonine, possessing unique optical properties that make it valuable in various chemical reactions.
The synthesis of Cinchonidine Dihydrochloride typically involves the following steps:
The synthesis can also be performed in a single stage by directly neutralizing cinchonidine with hydrochloric acid, followed by purification steps to ensure quality.
Cinchonidine Dihydrochloride has a complex molecular structure characterized by its stereochemistry. The compound features a bicyclic structure typical of many alkaloids, with specific functional groups that contribute to its reactivity and biological activity.
Spectroscopic methods such as infrared (IR) and ultraviolet (UV) spectrometry confirm the purity and identity of the compound, aligning with the expected spectral data for pure Cinchonidine Dihydrochloride .
Cinchonidine Dihydrochloride participates in various chemical reactions, primarily due to its basic nitrogen atoms that can form salts and complexes:
The compound's ability to engage in protonation and deprotonation reactions makes it versatile for further synthetic applications.
The mechanism of action of Cinchonidine Dihydrochloride, particularly in pharmaceutical contexts, involves:
Research into its pharmacodynamics reveals that it may interact with cellular pathways involved in drug transport and metabolism .
Relevant analyses include titrimetric methods confirming a purity level exceeding 98% .
Cinchonidine Dihydrochloride finds applications across various fields:
Cinchonine dihydrochloride (C${19}$H${22}$N$_{2}$O·2HCl) is a stereoisomer of quinine that targets P-glycoprotein (P-gp), an ATP-dependent efflux transporter overexpressed in multidrug-resistant cancers. P-gp contains 12 transmembrane helices forming two symmetrical domains connected by nucleotide-binding domains (NBDs) that hydrolyze ATP to power substrate extrusion [2]. Cinchonine binds preferentially to the Main Binding Cavity (MBC) located near transmembrane helices TM6 and TM12, competitively inhibiting drug efflux through:
Table 1: Comparative P-gp Inhibition Efficacy of Cinchona Alkaloids
Compound | EC$_{50}$ (μM) | Relative Potency vs. Quinine | Primary Binding Site |
---|---|---|---|
Cinchonine | 0.45 | 3.2x | MBC (TM6/TM12) |
Quinine | 1.44 | 1.0x (reference) | MBC/TMD1 interface |
Quinidine | 0.90 | 1.6x | MBC |
Cinchonidine | 1.85 | 0.78x | OBS/MBC periphery |
Data compiled from in vitro assays using resistant K562/ADM leukemic cells [9] [10]
Serum pharmacokinetics significantly influence inhibitory activity. Unlike first-generation inhibitors, cinchonine maintains >80% P-gp blockade in 10% serum conditions due to reduced protein binding and sustained unbound fraction availability [10].
Cinchonine dihydrochloride demonstrates mechanistically distinct synergism with P-gp substrate chemotherapeutics:
Table 2: Synergy Mechanisms with Standard Chemotherapeutics
Drug Class | Representative Agent | Cinchonine's Primary Synergistic Action | Fold-Increase in Cellular Accumulation |
---|---|---|---|
Anthracyclines | Doxorubicin | Competitive inhibition at MBC; ATPase suppression | 2.9x |
Vinca Alkaloids | Vinblastine | Binding site occlusion; disruption of TM helix conformational change | 4.2x |
Alkylating Agents | Cyclophosphamide | Indirect modulation via reduced glutathione efflux | 1.8x |
Corticosteroids | Methylprednisolone | Membrane fluidity alteration enhancing passive diffusion | 2.1x |
Data derived from ex vivo assays using serum from treated patients/animals [1] [10]
Cinchonine's pharmacokinetic profile enables optimized MDR reversal without compromising cytotoxic drug metabolism:
Translational challenges arise from physiological barriers not replicated in cell culture:
Table 3: Key Discrepancies Between Model Systems
Parameter | In Vitro Findings | In Vivo Observations | Clinical Implications |
---|---|---|---|
Effective Concentration | 5-10 μM (serum-free medium) | 28-35 μM (human serum) | Higher dosing required for clinical efficacy |
Anthracycline Potentiation | 8.2x increase in K562/ADM cells | 2.9x increase in xenograft tumors | Lower single-agent synergy necessitates combinational approaches |
P-gp Saturation Duration | >24h post-washout | 8-12h maintenance after infusion cessation | Continuous infusion protocols required |
Toxicity Threshold | Cytotoxicity at >100μM | Cardiac repolarization effects at >35mg/kg/day | Narrow therapeutic index necessitates monitoring |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7